2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid
Overview
Description
The compound of interest, 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, is a thiazole derivative that has been explored for its potential in various chemical and biological applications. Thiazole and its derivatives are known for their significance in medicinal chemistry due to their presence in numerous biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves multistep reactions that can include cyclization, substitution, and condensation processes. For instance, the synthesis of related thiazole carboxylic acid derivatives has been reported where the key steps involve the reaction of certain thiazole intermediates with substituted halo anilines using thionyl chloride and hydroxy benzotriazole in the presence of triethylamine in dichloromethane . Although the exact synthesis of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure of these compounds can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The stability of these molecules in the crystal lattice is often due to intra- and intermolecular interactions, such as stacking between aromatic rings and hydrogen bonding involving carboxylic groups .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including electrophilic addition, cycloaddition, and rearrangement reactions. For example, a related compound, 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid, was obtained through a double electrophilic addition reaction . Additionally, thiazole derivatives can be used as scaffolds for further functionalization, as seen in the synthesis of highly functionalized isoxazoles starting from a thiazole-containing isoxazole carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of carboxylic acid groups can enhance the solubility in polar solvents and increase the potential for forming salts and esters . The photoluminescence properties of some thiazole derivatives have also been studied, indicating potential applications in materials science . Additionally, the thermal stability of these compounds is an important factor, especially when considering their use in high-temperature applications or in the synthesis of coordination polymers .
Scientific Research Applications
“2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid” is used as a pharmaceutical intermediate and also in the field of organic synthesis . This means it can be used in the production of various pharmaceutical drugs and in the synthesis of other organic compounds.
“2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Here are some potential applications:
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Pyridinium Ionic Liquids : Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and good solvating ability .
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Pyridinium Ylides : Pyridinium salts can be used to generate ylides, which are useful intermediates in organic synthesis .
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Anti-Microbial Agents : Some pyridinium salts have shown anti-microbial activity, making them potential candidates for the development of new antibiotics .
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Anti-Cancer Agents : Certain pyridinium salts have demonstrated anti-cancer activity, suggesting they could be used in cancer treatment .
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Anti-Malarial Agents : Pyridinium salts have been studied for their anti-malarial properties .
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Gene Delivery : Pyridinium salts have been explored for their potential use in gene delivery for genetic therapies .
“2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Here are some potential applications:
-
Pyridinium Ionic Liquids : Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their unique properties such as low volatility, high thermal stability, and good solvating ability .
-
Pyridinium Ylides : Pyridinium salts can be used to generate ylides, which are useful intermediates in organic synthesis .
-
Anti-Microbial Agents : Some pyridinium salts have shown anti-microbial activity, making them potential candidates for the development of new antibiotics .
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Anti-Cancer Agents : Certain pyridinium salts have demonstrated anti-cancer activity, suggesting they could be used in cancer treatment .
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Anti-Malarial Agents : Pyridinium salts have been studied for their anti-malarial properties .
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Gene Delivery : Pyridinium salts have been explored for their potential use in gene delivery for genetic therapies .
Future Directions
The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles, such as in the case of 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid, has led to the development of alternative nucleophilic reagents and novel main group approaches . This area of research continues to be of interest, with the aim of improving the poor reaction success of 2-pyridyl boron nucleophiles .
properties
IUPAC Name |
4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIPVXWDQQHMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363285 | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
144060-98-0 | |
Record name | 4-Methyl-2-(4-pyridinyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144060-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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